molecular formula C8H10BrClN2S B2608639 {[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 169558-97-8

{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B2608639
CAS No.: 169558-97-8
M. Wt: 281.6
InChI Key: MCCIIEZGQVQPDN-UHFFFAOYSA-N
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Description

{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, and a methanimidamide group. This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of {[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves multiple steps, starting with the preparation of the chlorophenylmethyl sulfanyl intermediate. This intermediate is then reacted with methanimidamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis studies.

    Biology: It serves as a tool for studying biochemical pathways and molecular interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can be compared with other similar compounds, such as:

Properties

IUPAC Name

(3-chlorophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S.BrH/c9-7-3-1-2-6(4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCIIEZGQVQPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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